molecular formula C13H19ClNO3PS2 B1665504 Anilofos CAS No. 64249-01-0

Anilofos

Cat. No.: B1665504
CAS No.: 64249-01-0
M. Wt: 367.9 g/mol
InChI Key: NXQDBZGWYSEGFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anilofos is an organophosphate herbicide . Its primary targets are annual grass weeds and sedges . It is used for pre-emergence and early post-emergence control of these weeds in directly sown and transplanted rice crops .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synapse. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synapse, leading to overstimulation of the nervous system. This overstimulation is toxic to the target organisms, causing their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to the overstimulation of the nervous system . This overstimulation can cause a variety of downstream effects, including muscle contractions, paralysis, and ultimately death .

Pharmacokinetics

This compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on conditions . This compound is moderately toxic to mammals via the oral route . It is also a neurotoxin and a recognized irritant . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Result of Action

The primary result of this compound action is the death of the target organisms. By disrupting the normal functioning of the cholinergic pathway, this compound causes overstimulation of the nervous system, leading to muscle contractions, paralysis, and ultimately death .

Action Environment

This compound is widely used in China . Little is known about the processes governing the environmental fate of this compound in soils and its environmental risk for groundwater . Several environmental fate studies were performed concerning the degradation, sorption, photolysis, and mobility of this compound in soils . The degradation of this compound in three Chinese soil samples followed first-order kinetics, with half-lives between 64.2 d-161.2 d . The adsorption coefficient (KF) values for the three soils were 10.67 (loam), 31.29 (clay), and 11.63 (sand) . No notable photolysis of this compound occurred on the soil surface . Leaching tests indicated that this compound moved very slowly on the three types of soil thin layer . Thus, the leaching behavior of this compound coincided well with the results of the batch sorption and degradation experiments .

Biochemical Analysis

Biochemical Properties

Anilofos interacts with various enzymes and proteins. It is known to inhibit the activity of acetylcholinesterase, an enzyme crucial for the functioning of the nervous system . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing interruption of nervous impulses .

Cellular Effects

This compound has been found to have cytotoxic and genotoxic effects on human peripheral blood lymphocytes . It does not induce sister chromatid exchange frequency, replication index, and micronucleus formation at all concentrations for both treatment periods . This compound significantly increases chromosome aberration frequency at certain concentrations and decreases mitotic index and nuclear division index significantly .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and interruption of nervous impulses . This inhibition is a key factor in the toxicity of this compound.

Temporal Effects in Laboratory Settings

In subacute toxicity studies, rats were orally administered this compound once daily for 28 days . Signs and symptoms were observed mainly with 200mg/kg. At this dose, this compound induced hypothermia and progressive weight loss . None of the this compound-treated rats died .

Dosage Effects in Animal Models

In acute toxicity studies, rats showed dose-dependent signs of cholinergic hyperactivity and behavioral alterations . The oral LD50 was 1681 mg/kg . In subacute toxicity studies, rats were orally administered 50, 100, or 200 mg/kg of this compound once daily for 28 days . Signs and symptoms were observed mainly with 200mg/kg .

Metabolic Pathways

As an organophosphate, this compound is known to inhibit acetylcholinesterase, affecting the metabolic pathway of acetylcholine .

Transport and Distribution

This compound is known to have a low aqueous solubility and a low volatility, suggesting that it may be moderately persistent in soil systems depending on conditions .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely that this compound interacts with this enzyme at the synaptic cleft in the nervous system .

Chemical Reactions Analysis

Anilofos undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into its constituent components.

    Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common reagents used in these reactions include oxidizing agents, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQDBZGWYSEGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClNO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058149
Record name Anilofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64249-01-0
Record name Anilofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64249-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anilofos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anilofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANILOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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